Trimethylolpropane tris(2-methyl-1-aziridinepropionate)
Overview
Description
Trimethylolpropane tris(2-methyl-1-aziridinepropionate) is a crosslinker that belongs to the group of aziridines . It is a reaction product of trimethylolpropane and 2-methyl-1,3-aziridinium chloride . It is one of the triaziridnyl compounds added as a latent curing agent for single pack self-curable polyurethane (PU) systems .
Synthesis Analysis
The synthesis of Trimethylolpropane tris(2-methyl-1-aziridinepropionate) involves the reaction of trimethylolpropane and 2-methyl-1,3-aziridinium chloride .Molecular Structure Analysis
The molecular formula of Trimethylolpropane tris(2-methyl-1-aziridinepropionate) is C24H41N3O6 . It has a molecular weight of 467.6 g/mol .Chemical Reactions Analysis
Trimethylolpropane tris(2-methyl-1-aziridinepropionate) is a crosslinker that belongs to the group of aziridines . It is used in ink, coating, PSA, adhesive to improve the water, chemical, alcohol, detergent resistance and cohesive strength .Physical and Chemical Properties Analysis
Trimethylolpropane tris(2-methyl-1-aziridinepropionate) has a density of 1.1 g/mL at 25 °C (lit.) . It has a refractive index n20/D of 1.477 (lit.) . The melting point is -30 °C .Scientific Research Applications
1. Polymer Modification and Rheology
Trimethylolpropane tris(2-methyl-1-aziridinepropionate) (TTMAP) has been utilized in the modification of polymers, specifically in the branching of poly(lactic acid) (PLA). The addition of TTMAP to PLA facilitates the formation of star-shaped and long-chain branched PLA. This modification has shown to influence the viscosity and extensional flow properties of PLA, creating significant extensional hardening, a property valuable in various polymer applications (Gu, Xu, Fahnhorst, & Macosko, 2017).
2. Crosslinking in Polymerization
TTMAP plays a crucial role in the polymerization process, especially in rapid polymerization techniques. For example, it has been used in the polymerization of acrylic acid, facilitating the formation of crosslinked polymers at ambient temperatures without a catalyst. This application is significant in developing new polymers with varied performance properties, demonstrating TTMAP's versatility in polymer chemistry (Chen, Wang, Huang, Yeh, & Chen, 2007).
3. Enhancing Physico-chemical Properties of Films
In a study involving soy protein isolate (SPI) films, TTMAP was used as a cross-linking system alongside caffeic acid. This combination enhanced the strength and elongation at break of the SPI films. The presence of TTMAP in this system significantly improved the tensile strength and water absorption properties of the films, showcasing its utility in improving the physical properties of biopolymer films (Kang, Wang, Zhang, Li, & Zhang, 2016).
4. Applications in Coatings and Adhesives
TTMAP has been widely used in the formulation of adhesives and coatings. It serves as a crosslinker in various applications, including adhesives, formulated coatings, and fabric coatings. Its role in enhancing the physical and chemical properties of these materials is highlighted by its widespread use in industrial applications (Roesler & Danielmeier, 2004).
5. Improvement in Solar Cell Efficiency
In the field of renewable energy, specifically in perovskite solar cells, TTMAP has been used to improve the interface between layers, thereby enhancing the overall efficiency and stability of these cells. Its application demonstrates potential in increasing the power conversion efficiency of solar cells, which is a critical aspect of sustainable energy research (Zhang et al., 2021).
Mechanism of Action
Target of Action
Trimethylolpropane tris(2-methyl-1-aziridinepropionate) is a crosslinker that belongs to the group of aziridines . It primarily targets carboxyl, amine, and hydroxyl groups present in various substances . It is particularly used as a latent curing agent for single pack self-curable polyurethane (PU) systems .
Mode of Action
The compound interacts with its targets through aziridine ring-opening reactions . It reacts with carboxyl groups under normal conditions, and with amine and hydroxyl groups under strong acid catalysis . This interaction results in the formation of crosslinks, enhancing the strength and durability of the material it is applied to .
Biochemical Pathways
The primary biochemical pathway involved in the action of Trimethylolpropane tris(2-methyl-1-aziridinepropionate) is the crosslinking of polymers. This process enhances the mechanical properties of the material, including its strength, flexibility, and resistance to chemical and environmental degradation .
Result of Action
The result of the action of Trimethylolpropane tris(2-methyl-1-aziridinepropionate) is the formation of a crosslinked network within the material it is applied to. This leads to enhanced mechanical properties, including increased strength and durability . It also improves the material’s resistance to water, chemicals, alcohol, and detergents .
Action Environment
The action of Trimethylolpropane tris(2-methyl-1-aziridinepropionate) can be influenced by environmental factors. For instance, the crosslinking reaction can occur at room temperature, but the effect is better at 60-80 degrees Celsius . Additionally, the compound should be stored in a cool, dry, and well-ventilated place, away from fire and oxidizing agents .
Safety and Hazards
Trimethylolpropane tris(2-methyl-1-aziridinepropionate) is considered hazardous. It causes skin irritation and may cause an allergic skin reaction . It also causes serious eye damage and is suspected of causing genetic defects . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Future Directions
Trimethylolpropane tris(2-methyl-1-aziridinepropionate) can be widely used in ink, coating, PSA, adhesive to improve the water, chemical, alcohol, detergent resistance and cohesive strength . It is also environmental-friendly, as the finished products are non-toxic and non-smell without any chemical hazards such as methanol after cross-linking .
Properties
IUPAC Name |
[2-[3-(2-methylaziridin-1-yl)propanoyloxy]-2-[3-(2-methylaziridin-1-yl)propanoyloxymethyl]butyl] 3-(2-methylaziridin-1-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N3O6/c1-5-23(32-22(29)8-11-26-14-19(26)4,15-30-20(27)6-9-24-12-17(24)2)16-31-21(28)7-10-25-13-18(25)3/h17-19H,5-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOQTSUNXODXQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)CCN1CC1C)(COC(=O)CCN2CC2C)OC(=O)CCN3CC3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1-Aziridinepropanoic acid, 2-methyl-, 1,1'-[2-ethyl-2-[[3-(2-methyl-1-aziridinyl)-1-oxopropoxy]methyl]-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
64265-57-2 | |
Record name | 1-Aziridinepropanoic acid, 2-methyl-, 1,1'-[2-ethyl-2-[[3-(2-methyl-1-aziridinyl)-1-oxopropoxy]methyl]-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TTMAP interact with polymers, and what are the downstream effects?
A1: TTMAP exhibits high reactivity with carboxyl groups present in polymers like polylactic acid (PLA) [, , ]. This reaction leads to the formation of branched polymer structures. Depending on the reaction conditions and the presence of other reagents, TTMAP can facilitate the creation of star-shaped PLA or long chain branched (LCB) PLA [, , ].
Q2: How does the structure of the resulting polymer influence its physical properties?
A2: The branching introduced by TTMAP significantly affects the rheological properties of the polymer. While star-shaped PLA shows increased viscosity compared to linear PLA, it does not exhibit strain hardening in extensional flow [, ]. Conversely, LCB PLA demonstrates significant extensional hardening, indicating the presence of long chain branched molecules with potential H-shaped topology [, , ].
Q3: What are the advantages of using TTMAP for branching PLA compared to other methods?
A3: Unlike conventional branching methods employing free radical chemistry or epoxy functional oligomers, TTMAP offers a unique approach to achieve strain hardening in PLA with less increase in shear viscosity []. This control over polymer properties makes it a promising candidate for various applications requiring tailored material performance.
Q4: Are there any challenges associated with using TTMAP for polymer modification?
A4: One challenge lies in controlling the degree of branching. Excess TTMAP can lead to excessive crosslinking, resulting in gel formation, which is undesirable for certain applications []. Additionally, the reaction of TTMAP with other functional groups present in the polymer or reaction mixture needs to be carefully considered and controlled.
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